Cas no 487-88-7 (nitron)
nitron structure
Product Name:nitron
nitron Chemical and Physical Properties
Names and Identifiers
-
- nitron
- 1,4-diphenyl-3-(phenylazamethylene)-1,2,4-triazoline
- 1,4-Diphenyl-3-phenylamino-1,2,4-triazolium hydroxide inner salt
- 4,5-Dihydro-2,4-diphenyl-5-(phenylimino)-1H-1,2,4-triazolium hydroxide inner salt
- 73490_FLUKA
- AC1LEYHP
- Ambcb5104361
- ARONIS26985
- 90IM4Z883Z
- 2,3,5,6-Tetraazabicyclo(2.1.1)hex-1-ene, 3,5,6-triphenyl-
- 1H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, inner salt
- 1,4-Diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium
- (5Z)-2,4-diphenyl-5-(phenylimino)-2,5-dihydro-1,2,4-triazol-4-ium-1-ide
- inverted exclamation markY98% pound T pound(c)
- MFCD00005174
- Q2134581
- 2218-94-2
- 487-88-7
- NS00093639
- 1,4-DIPHENYL-3-(PHENYLAMINO)-4H-1,2,4-TRIAZOLIUM INNER SALT
- HMS1536P07
- J-014577
- NCGC00174856-01
- NITRON (ANALYTICAL REAGENT)
- 4H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, inner salt
- SCHEMBL145319
- DTXSID5062269
- D91656
- NITRON [MI]
- STL301907
- N0211
- STL257047
- UNII-90IM4Z883Z
- (5Z)-2,4-diphenyl-5-(phenylimino)-4,5-dihydro-1,2,4-triazol-2-ium-1-ide
- CHEMBL3729429
- N,1,4-triphenyl-4-aza-1-azonia-2-azanidacyclopent-5-en-3-imine
- 1H-1,2,4-Triazolium, 1,4-diphenyl-3-(phenylamino)-, hydroxide, inner salt
- Nitron, for spectrophotometric det. of nitrate and perchlorate, >=97.0%
- AKOS015995647
- 1,4-diphenyl-3-(phenylamino)-1h-1,2,4-triazolium inner salt
- EINECS 218-724-2
- Nitron, 98%
- NSC 5038
- 1,4-Diphenyl-endoanilino-dihydrotriazole
- AKOS016354043
- 1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
-
- Inchi: 1S/C20H16N4/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18/h1-16H/b21-20+
- InChI Key: CWGBFIRHYJNILV-QZQOTICOSA-N
- SMILES: N1(/C(=N/C2C=CC=CC=2)/[N-][N+](C2C=CC=CC=2)=C1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 312.137
- Monoisotopic Mass: 312.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.3
- Topological Polar Surface Area: 22.7A^2
Experimental Properties
- Color/Form: Not determined
- Density: 0.93
- Melting Point: 189-190 °C (dec.)(lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.367
- Solubility: Not determined
nitron Related Literature
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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